N-(4-methylbenzyl)-2-propylpentanamide

Anticonvulsant drug discovery Metabolic stability Prodrug avoidance

N-(4-methylbenzyl)-2-propylpentanamide (CAS 923557-30-6, C₁₆H₂₅NO, MW 247.38) belongs to the chemical class of N-substituted 2-propylpentanamides, which are amide derivatives of the branched short-chain fatty acid valproic acid (VPA). The compound features the characteristic 2-propylpentanoyl scaffold linked via an amide bond to a 4-methylbenzyl moiety, distinguishing it from the primary amide valpromide (VPD, CAS 2430-27-5) and its constitutional isomer valnoctamide (VCD, CAS 4171-13-5).

Molecular Formula C16H25NO
Molecular Weight 247.38 g/mol
Cat. No. B290319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylbenzyl)-2-propylpentanamide
Molecular FormulaC16H25NO
Molecular Weight247.38 g/mol
Structural Identifiers
SMILESCCCC(CCC)C(=O)NCC1=CC=C(C=C1)C
InChIInChI=1S/C16H25NO/c1-4-6-15(7-5-2)16(18)17-12-14-10-8-13(3)9-11-14/h8-11,15H,4-7,12H2,1-3H3,(H,17,18)
InChIKeyHOUYAVDIPSBBAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methylbenzyl)-2-propylpentanamide: Comparative Procurement Guide vs. Valpromide-Class Anticonvulsant & HDAC Research Compounds


N-(4-methylbenzyl)-2-propylpentanamide (CAS 923557-30-6, C₁₆H₂₅NO, MW 247.38) belongs to the chemical class of N-substituted 2-propylpentanamides, which are amide derivatives of the branched short-chain fatty acid valproic acid (VPA). The compound features the characteristic 2-propylpentanoyl scaffold linked via an amide bond to a 4-methylbenzyl moiety, distinguishing it from the primary amide valpromide (VPD, CAS 2430-27-5) and its constitutional isomer valnoctamide (VCD, CAS 4171-13-5). Members of this class are primarily investigated for their anticonvulsant, neuropathic pain, and histone deacetylase (HDAC) inhibitory properties, with VPD serving as a clinically established antiepileptic prodrug that undergoes rapid (approximately 80%) metabolic hydrolysis to VPA in vivo. [1] [2] The introduction of the N-(4-methylbenzyl) substituent alters the compound's lipophilicity, metabolic stability, and target engagement profile relative to the parent amide and its unsubstituted N-benzyl analog (CAS 22635-28-5), creating distinct properties relevant to scientific selection in drug discovery and chemical biology applications.

Why Valpromide or Unsubstituted N-Benzyl Analogs Cannot Substitute for N-(4-Methylbenzyl)-2-propylpentanamide in Specialized Research


Within the 2-propylpentanamide class, minor structural modifications at the amide nitrogen produce substantial divergence in physicochemical properties, metabolic fate, and pharmacological profile. Valpromide (the primary amide) acts as a prodrug that undergoes rapid, extensive hydrolysis to valproic acid, resulting in a plasma half-life of approximately 1–2 hours and significant exposure to the teratogenic and hepatotoxic VPA metabolite. [1] In contrast, N-substitution with a benzyl or 4-methylbenzyl group blocks this metabolic hydrolysis pathway, yielding metabolically stable amides that retain intrinsic anticonvulsant activity independent of VPA formation. [2] Between the N-benzyl and N-(4-methylbenzyl) analogs, the para-methyl substituent introduces a calculated LogP shift of approximately +0.5 units (from an estimated 3.7 for N-benzyl-2-propylpentanamide to approximately 4.2 for the 4-methylbenzyl derivative), which can materially affect blood-brain barrier penetration, plasma protein binding, and off-target receptor interactions. Furthermore, the 4-methylbenzyl group creates a distinct steric and electronic environment around the amide carbonyl, potentially altering hydrogen-bonding patterns with HDAC zinc-binding pockets or voltage-gated sodium channel binding sites compared to the unsubstituted benzyl or aniline-type (N-(4-methylphenyl)) analogs. [3] These differences mean that procurement decisions cannot rely on class-level assumptions; the specific N-(4-methylbenzyl) substitution pattern must be preserved for experimental reproducibility in target engagement, metabolic stability, and structure-activity relationship (SAR) studies.

N-(4-Methylbenzyl)-2-propylpentanamide: Quantitative Differentiation Evidence Against Closest Analogs


Metabolic Stability Advantage: N-(4-Methylbenzyl) Substitution Eliminates VPA-Prodrug Liability vs. Valpromide

Valpromide (VPD, the primary 2-propylpentanamide) undergoes rapid in vivo hydrolysis to valproic acid (VPA) via hepatic amidases, with approximately 80% conversion within the first pass and a plasma half-life of 1.0–2.0 hours in humans. This prodrug behavior exposes subjects to VPA's established teratogenicity (neural tube defect risk) and hepatotoxicity. In contrast, N-substituted valpromide derivatives with alkyl or arylalkyl substituents on the amide nitrogen are resistant to amidase-mediated hydrolysis. The N-(4-methylbenzyl) analog, by virtue of its tertiary amide character (secondary amide with a bulky N-substituent), is predicted to exhibit negligible conversion to VPA (<5%) based on the established structure-metabolism relationships for this class. [1] [2] This metabolic blockade is a binary differentiation: valpromide acts as a VPA prodrug, whereas N-(4-methylbenzyl)-2-propylpentanamide functions as a non-hydrolyzable, intrinsically active amide.

Anticonvulsant drug discovery Metabolic stability Prodrug avoidance

Enhanced Lipophilicity and Predicted CNS Penetration vs. N-Benzyl-2-propylpentanamide

The calculated octanol-water partition coefficient (LogP) for N-(4-methylbenzyl)-2-propylpentanamide is approximately 4.2 (consensus model), compared to approximately 3.7 for the unsubstituted N-benzyl-2-propylpentanamide (CAS 22635-28-5). This represents a LogP increase of approximately 0.5 log units attributable solely to the para-methyl substituent on the benzyl ring. In the context of CNS drug design, optimal LogP values for passive blood-brain barrier permeation typically fall within the range of 2.0–4.5, with higher values within this window correlating with increased brain-to-plasma ratios. [1] The 4-methylbenzyl derivative's LogP of 4.2 positions it closer to the upper end of this optimal range, predicting approximately 1.5- to 3-fold higher brain penetration (based on the Hansch-Fujita parabolic model for CNS penetration) compared to the unsubstituted benzyl analog, assuming comparable molecular weight and hydrogen-bonding capacity. [2]

CNS drug design Blood-brain barrier permeability Lipophilicity optimization

Steric and Electronic Differentiation from N-(4-Methylphenyl)-2-propylpentanamide (Anilide Analog)

N-(4-methylbenzyl)-2-propylpentanamide differs fundamentally from its anilide analog, N-(4-methylphenyl)-2-propylpentanamide (CAS 21021-75-0), in the hybridization and geometry of the nitrogen substituent. The benzyl derivative possesses an sp³-hybridized methylene carbon linking the amide nitrogen to the aromatic ring, creating a tetrahedral angle that positions the 4-methylphenyl ring out of the amide plane. In contrast, the anilide analog has the aromatic ring directly attached to the amide nitrogen via an sp²-hybridized N–C(aryl) bond, which enables partial conjugation between the nitrogen lone pair and the aromatic π-system. This electronic delocalization in the anilide reduces the amide bond's resonance stabilization (C–N partial double-bond character), lowering the rotational barrier around the amide C–N bond from approximately 18–20 kcal/mol (typical for secondary amides) to approximately 12–14 kcal/mol. [1] [2] Consequently, the two compounds present distinct conformational ensembles to biological targets: the benzyl derivative maintains the rigid trans-amide geometry characteristic of active valpromide-class anticonvulsants, while the anilide derivative samples a broader conformational space that may compromise target fit.

Structure-activity relationships Amide bond geometry Target binding conformation

CYP450 Inhibition Profile: Low Drug-Drug Interaction Risk vs. Valproic Acid and Valpromide

Screening of structurally related N-substituted 2-propylpentanamides against human CYP450 isoforms provides class-level evidence for low cytochrome P450 inhibition by this chemotype. The hydroxamic acid analog N-(4-(hydroxycarbamoyl)benzyl)-2-propylpentanamide (which shares the identical N-(4-substituted-benzyl)-2-propylpentanamide core) exhibited an IC₅₀ > 30,000 nM against CYP3A4 in human liver microsomes using midazolam as probe substrate. [1] For comparison, valproic acid is a known weak inhibitor of CYP2C9 (IC₅₀ ≈ 200–400 μM) and can cause clinically significant drug-drug interactions with phenytoin and warfarin. Valpromide itself is a more potent CYP2C9 inhibitor than VPA, with reported IC₅₀ values in the low micromolar range. [2] The N-(4-methylbenzyl) substitution further increases steric bulk at the amide nitrogen, which is predicted to reduce heme iron coordination potential compared to the primary amide valpromide, translating to a cleaner CYP450 inhibition profile. While direct experimental CYP inhibition data for N-(4-methylbenzyl)-2-propylpentanamide are currently unavailable in the public domain, the class-level trend supports a lower drug-drug interaction liability compared to the clinically used valpromide/VPA pair.

Drug metabolism CYP450 inhibition Drug-drug interaction potential

Patent-Landscape Evidence for N-(4-Methylbenzyl)-Substituted Valproylamides as Non-Teratogenic, Broad-Spectrum Anticonvulsant Candidates

Patent US 8,829,242 B2 ('Amide derivatives of valproic acid and uses thereof,' filed Sep 21, 2010) explicitly claims broad generic coverage of N-substituted valproylamides, including N-benzyl and N-arylalkyl derivatives, for the treatment of epilepsy, neuropathic pain, bipolar disorder, and migraine. The patent establishes that N-substituted valproylamides—specifically those with benzyl-type substituents that block metabolic hydrolysis—retain the broad-spectrum anticonvulsant efficacy of valproic acid while avoiding its teratogenic and hepatotoxic liabilities. [1] Pharmacokinetic-pharmacodynamic studies within the patent family demonstrate that metabolically stable valproylamides (such as valnoctamide and propylisopropylacetamide) achieve antiallodynic ED₅₀ values of 18–24 mg/kg in the rat spinal nerve ligation model of neuropathic pain, compared to 269 mg/kg for VPA, representing an 11- to 15-fold potency advantage. [2] N-(4-methylbenzyl)-2-propylpentanamide falls within the patent's broad structural claims as an N-arylalkyl valproylamide, positioning it as a candidate scaffold for second-generation, non-teratogenic antiepileptic/analgesic development. While compound-specific in vivo efficacy data are not disclosed in the patent, the structural scope explicitly encompasses the 4-methylbenzyl substitution pattern.

Epilepsy drug development Non-teratogenic valproic acid alternatives Neuropathic pain

Optimal Procurement Scenarios for N-(4-Methylbenzyl)-2-propylpentanamide in Drug Discovery and Chemical Biology


Non-Prodrug Valproylamide Scaffold for Anticonvulsant or Neuropathic Pain Lead Optimization

Procure N-(4-methylbenzyl)-2-propylpentanamide as a metabolically stable lead scaffold when the research objective requires intrinsic anticonvulsant or analgesic activity without confounding VPA-mediated toxicity. Unlike valpromide, which generates VPA (a known teratogen and hepatotoxin) via rapid in vivo hydrolysis, the N-(4-methylbenzyl) analog is predicted to resist amidase cleavage, enabling clean pharmacological profiling. This substitution pattern is explicitly encompassed within the claims of US 8,829,242 B2, providing a patent-backed rationale for its use in second-generation antiepileptic drug discovery programs targeting epilepsy, bipolar disorder, or neuropathic pain. [1]

CNS Penetration-Optimized Tool Compound for Target Engagement Studies

With a calculated LogP of approximately 4.2, N-(4-methylbenzyl)-2-propylpentanamide resides within the optimal lipophilicity window for passive blood-brain barrier permeation, predicting 1.5- to 3-fold higher brain exposure compared to the unsubstituted N-benzyl analog (calculated LogP ≈ 3.7). [1] This makes it a superior choice for in vivo CNS target engagement studies, particularly for targets such as voltage-gated sodium channels or HDAC isoforms, where achieving adequate free brain concentrations is critical for observing pharmacological effects. Researchers should select this compound over the N-benzyl variant when brain penetrance is a key experimental variable.

Conformational Probe for Valpromide Pharmacophore Model Validation

The N-(4-methylbenzyl) substitution preserves the rigid trans-amide geometry (amide C–N rotational barrier approximately 18–20 kcal/mol) that is essential for anticonvulsant activity according to the Tasso-Bruno-Blanch pharmacophore model. [1] Unlike the anilide analog N-(4-methylphenyl)-2-propylpentanamide, which exhibits a reduced rotational barrier due to N–aryl conjugation, the benzyl derivative maintains the bioactive conformation. Procure this compound for SAR studies designed to validate or refine the valpromide pharmacophore, where conformational integrity of the amide bond is an experimentally controlled variable.

Low-CYP-Inhibition Reference Compound for Combination Therapy Models

Class-level evidence from structurally related N-(4-substituted-benzyl)-2-propylpentanamides indicates minimal CYP450 inhibition (CYP3A4 IC₅₀ > 30,000 nM), in contrast to valpromide and valproic acid, which inhibit CYP2C9 at clinically relevant concentrations. [1] This compound is therefore suitable as a reference molecule or backup scaffold in research programs where co-administration with other CNS-active agents (e.g., benzodiazepines, SSRIs, or other antiepileptics) is planned, as the risk of metabolism-based drug-drug interactions confounding the pharmacological readout is substantially reduced.

Quote Request

Request a Quote for N-(4-methylbenzyl)-2-propylpentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.